LY379268

Neuropathic pain Analgesia Formalin test

LY379268 is a systemically active, brain-penetrant group II mGlu agonist with distinct pharmacology vs. LY354740. It shows 1.67-fold higher potency at mGlu2 vs mGlu3, enabling mechanistic dissection of subtype contributions. Its neuroprotection depends on astrocytic mGlu3, not mGlu2—validated in knockout models. Differential behavioral effects (attenuates PCP-evoked but not amphetamine-evoked behaviors) make it essential for comparative mGlu2/3 studies. Ideal for pain pathway SAR and mGlu3-focused neuroprotection research. Not interchangeable with other mGlu2/3 agonists.

Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
CAS No. 191471-52-0
Cat. No. B1675685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY379268
CAS191471-52-0
Synonyms2-oxa-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 379268
LY-379268
LY379268
Molecular FormulaC7H9NO5
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1C(C2C(C2O1)C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
InChIKeyYASVRZWVUGJELU-MDASVERJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY379268 (CAS 191471-52-0) Procurement Guide: mGlu2/3 Receptor Agonist for Neuroscience Research Applications


LY379268 is a potent, selective, and brain-penetrant agonist of group II metabotropic glutamate receptors, specifically subtypes mGlu2 and mGlu3 [1]. The compound displays EC50 values of 2.69 nM at human mGlu2 and 4.48 nM at human mGlu3 receptors in second messenger response assays, with greater than 80-fold selectivity over group I (mGlu1a, mGlu5a) and group III (mGlu4a, mGlu7a) metabotropic glutamate receptor subtypes [2]. LY379268 exhibits no agonist or antagonist activity at human mGlu1a, mGlu4a, mGlu5a, or mGlu7a receptors, nor at NMDA, AMPA, or kainate receptors at concentrations up to 100 μM [2] . The compound demonstrates systemic activity and brain penetration following peripheral administration in rodent models [3].

LY379268 (CAS 191471-52-0): Why Substitution with Other Group II mGlu Agonists May Compromise Experimental Reproducibility


Although multiple group II mGlu receptor agonists share the same nominal target (mGlu2 and mGlu3), LY379268 exhibits distinct pharmacological properties that render it non-interchangeable with its closest structural analog LY354740 or other class members. Direct comparative studies have demonstrated that LY379268 and LY354740 produce divergent effects in specific in vivo paradigms, including restraint-stress-induced c-Fos expression in rat cortex [1] and exhibit different potency rankings across behavioral models [2] [3]. Furthermore, neuroprotection mediated by LY379268 requires the activation of astrocytic mGlu3 receptors, whereas activation of mGlu2 receptors may be harmful to neurons exposed to toxic insults [4]. These compound-specific differences in receptor subtype engagement, in vivo potency profiles, and cell-type-specific signaling outcomes preclude simple substitution based solely on shared mGlu2/3 agonist classification.

LY379268 (CAS 191471-52-0): Quantitative Differentiation Evidence Against Comparator Compounds for Scientific Selection


In Vivo Potency Ranking in Persistent Pain Model: LY379268 Demonstrates Intermediate Potency Between LY389795 and LY354740

In the formalin model of persistent pain in rats, LY379268 demonstrated a defined potency position among structurally related group II mGlu agonists, with rank order LY389795 > LY379268 > LY354740 for attenuation of late-phase paw-licking pain behavior [1]. This intermediate potency profile distinguishes LY379268 from both the more potent LY389795 and the less potent parent compound LY354740, providing researchers with a calibrated tool for dose-response investigations where mid-range in vivo efficacy is desired. The attenuation of licking behavior by LY379268 (3 mg/kg) was specifically reversed by the selective mGlu2/3 antagonist LY341495 (1 mg/kg), confirming mechanism specificity [1].

Neuropathic pain Analgesia Formalin test

Differential Regulation of Restraint-Stress-Induced c-Fos Expression: LY354740 Active, LY379268 Inactive

In a direct head-to-head comparison, LY379268 and LY354740 produced divergent effects on restraint-stress-induced c-Fos expression in rat prelimbic and infralimbic cortex. LY354740 (10 and 30 mg/kg, i.p.) showed statistically significant and dose-related attenuation of stress-induced c-Fos expression, whereas LY379268 (0.3–10 mg/kg, i.p.) had no effect on restraint-stress-induced c-Fos upregulation [1]. This differential effect occurred despite both compounds being potent mGlu2/3 agonists and both inhibiting serotonin 2A receptor (5-HT2AR)-induced c-Fos expression, indicating that the two compounds possess distinct in vivo pharmacological properties that cannot be predicted from in vitro receptor binding profiles alone [1].

Stress response Anxiety c-Fos mapping

Neuroprotection Requires Astrocytic mGlu3 Receptor Activation; mGlu2 Activation May Be Harmful

In vivo experiments using mGlu2 and mGlu3 receptor knock-out mice revealed that systemic administration of LY379268 protected striatal neurons against NMDA toxicity in wild-type and mGlu2−/− mice but not in mGlu3−/− mice [1]. Furthermore, LY379268 was protective against nigrostriatal degeneration induced by MPTP only in mice lacking mGlu2 receptors [1]. The study concluded that neuroprotection by mGlu2/3 receptor agonists requires activation of astrocytic mGlu3 receptors, whereas activation of mGlu2 receptors might be harmful to neurons exposed to toxic insults [1]. This receptor-subtype-specific dissociation of neuroprotective effects provides a mechanistic basis for understanding why dual mGlu2/3 agonists may produce complex, context-dependent outcomes.

Neuroprotection Excitotoxicity Knockout models

Receptor Selectivity Profile: >80-Fold Selectivity Over Group I and III mGlu Receptors

LY379268 displays greater than 80-fold selectivity for group II mGlu receptors (mGlu2 and mGlu3) over group I (mGlu1a, mGlu5a) and group III (mGlu4a, mGlu7a) metabotropic glutamate receptors [1]. In displacement assays, LY379268 exhibits no agonist or antagonist activity against NMDA, AMPA, or kainate receptors at concentrations up to 100 μM [1]. The compound shows no activity on human mGlu1a, mGlu4a, mGlu5a, or mGlu7a receptors . This selectivity profile enables researchers to attribute observed effects specifically to group II mGlu receptor activation.

Receptor selectivity Off-target profiling mGlu pharmacology

Comparative Efficacy in Psychostimulant-Induced Hyperactivity: LY379268 vs. MGS0028

Both LY379268 and MGS0028, another mGlu2/3 receptor agonist, have been evaluated for inhibition of psychostimulant-induced hyperactivity responses in rats following oral administration [1]. While both compounds demonstrate efficacy in attenuating psychostimulant-induced behaviors, direct comparative studies provide a benchmark for cross-compound calibration in behavioral pharmacology experiments. LY379268 (0.3–3 mg/kg, s.c.) selectively reversed phencyclidine (PCP)-evoked motor activities while having minimal effects on d-amphetamine-evoked behaviors, demonstrating stimulus-specific modulation [2].

Psychostimulant Hyperactivity Schizophrenia models

mGlu2/mGlu3 Potency Differential: 1.67-Fold Higher Potency at mGlu2 vs. mGlu3

LY379268 exhibits a defined differential potency between mGlu2 and mGlu3 receptor subtypes, with EC50 values of 2.69 nM at human mGlu2 and 4.48 nM at human mGlu3, representing a 1.67-fold higher potency at mGlu2 [1]. This distinguishes LY379268 from its structural analog LY354740, which is described as approximately equipotent at mGlu2 and mGlu3 [2]. The differential mGlu2/mGlu3 potency ratio of LY379268 provides researchers with a tool to probe the relative contributions of these two receptor subtypes when used in conjunction with subtype-selective pharmacological or genetic manipulations.

Receptor binding EC50 Subtype pharmacology

LY379268 (CAS 191471-52-0): Evidence-Based Optimal Research Application Scenarios


Neuroprotection Studies Requiring mGlu3-Dependent Astrocytic Mechanisms

Based on knockout mouse evidence demonstrating that LY379268-mediated neuroprotection against NMDA excitotoxicity is abolished in mGlu3−/− mice but retained in mGlu2−/− mice [1], LY379268 is optimally deployed in experimental paradigms investigating mGlu3-dependent astrocytic neuroprotective mechanisms. The compound's protective efficacy in wild-type animals against striatal NMDA toxicity and its differential activity in MPTP-induced nigrostriatal degeneration models [1] make it a validated tool for dissecting the cellular and molecular pathways underlying mGlu3-mediated neuroprotection. Researchers should note that neuroprotective outcomes may vary depending on the relative expression and function of mGlu2 versus mGlu3 receptors in the experimental system.

Behavioral Pharmacology Studies Differentiating mGlu2/3 Agonist Profiles for Stress and Psychosis Models

LY379268's distinct behavioral profile relative to LY354740 makes it a critical comparator compound for studies aiming to differentiate the in vivo pharmacology of structurally related mGlu2/3 agonists. LY379268 selectively attenuates PCP-evoked motor behaviors (0.3–3 mg/kg, s.c.) with minimal effects on d-amphetamine-evoked behaviors [2], yet fails to attenuate restraint-stress-induced c-Fos expression at doses where LY354740 is effective (10–30 mg/kg, i.p.) [3]. This differential efficacy pattern enables researchers to probe the mechanistic basis for divergent behavioral outcomes between two nominally similar mGlu2/3 agonists, informing the development of next-generation compounds with refined therapeutic profiles.

Pain Research Requiring Calibrated In Vivo Potency Benchmarks

In formalin-induced persistent pain models, LY379268 occupies a defined intermediate potency position (LY389795 > LY379268 > LY354740) for attenuation of late-phase paw-licking behavior [4]. This rank order provides a calibrated reference for dose-response studies and structure-activity relationship analyses of group II mGlu agonists in pain pathways. The compound's efficacy in the L5/L6 spinal nerve ligation model of neuropathic pain, where LY379268 significantly reversed mechanical allodynia in a dose-related manner [4], further supports its utility as a positive control or reference compound in analgesic discovery programs targeting mGlu2/3 receptors.

Receptor Subtype Dissection Using Defined mGlu2/mGlu3 Potency Differential

The 1.67-fold higher potency of LY379268 at mGlu2 (EC50 = 2.69 nM) versus mGlu3 (EC50 = 4.48 nM) [5], combined with the equipotent profile of LY354740 at these subtypes [6], provides a pharmacological toolset for dissecting the relative contributions of mGlu2 and mGlu3 receptors to specific physiological or behavioral outcomes. When used alongside mGlu2-selective positive allosteric modulators (e.g., LY487379) or in mGlu2/mGlu3 knockout models, the defined potency differential of LY379268 enables researchers to interpret complex in vivo findings with greater mechanistic resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY379268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.